molecular formula C22H28N4O3 B15014315 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide

Cat. No.: B15014315
M. Wt: 396.5 g/mol
InChI Key: UEBRXZKVJPRVES-YDZHTSKRSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and a benzohydrazide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-[bis(2-methylpropyl)amino]-5-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or hydrophobic interactions. Additionally, the bis(2-methylpropyl)amino group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-{2-(dimethylamino)-5-nitrophenyl}methylidene]benzohydrazide
  • N’-[(E)-{2-(diethylamino)-5-nitrophenyl}methylidene]benzohydrazide
  • N’-[(E)-{2-(dipropylamino)-5-nitrophenyl}methylidene]benzohydrazide

These compounds share a similar core structure but differ in the substituents on the amino group. The differences in substituents can influence their reactivity, solubility, and biological activity, making N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide unique in its properties and applications.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H28N4O3/c1-16(2)14-25(15-17(3)4)21-11-10-20(26(28)29)12-19(21)13-23-24-22(27)18-8-6-5-7-9-18/h5-13,16-17H,14-15H2,1-4H3,(H,24,27)/b23-13+

InChI Key

UEBRXZKVJPRVES-YDZHTSKRSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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